molecular formula C20H26O3 B057748 (8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one CAS No. 14340-01-3

(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B057748
CAS No.: 14340-01-3
M. Wt: 314.4 g/mol
InChI Key: CRODSNSLNRWYAX-FYQPLNBISA-N
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Description

This compound is a steroid derivative characterized by a fused cyclopenta[a]phenanthren core with a decahydro configuration. Key structural features include:

  • 17-Acetyl and 17-hydroxy groups: These substituents at position 17 introduce both lipophilic (acetyl) and hydrophilic (hydroxy) properties, influencing solubility and receptor interactions .
  • 13-Methyl group: A common feature in steroids like progesterone derivatives, enhancing metabolic stability .
  • Stereochemistry: The 8S,13S,14S,17R configuration distinguishes it from related compounds with 8R or alternate stereoisomerism, which can drastically alter biological activity .

The compound’s synthesis typically involves estrone derivatives as precursors, leveraging O-alkylation or acetylation strategies (e.g., THF-mediated reactions under inert atmospheres) .

Properties

IUPAC Name

(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h11,17-18,23H,3-10H2,1-2H3/t17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRODSNSLNRWYAX-FYQPLNBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the progesterone receptor (PR) . The progesterone receptor is a type of protein found inside cells that binds to the hormone progesterone. It plays a crucial role in regulating gene expression and affecting cellular function.

Biochemical Pathways

The compound’s interaction with the progesterone receptor affects various biochemical pathways. It can suppress the growth of uterine leiomyomatosis, a condition characterized by benign tumors in the uterus. Furthermore, by inhibiting or delaying ovulation and affecting endometrial tissue, it can be used as an emergency contraception.

Biological Activity

(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with significant biological activity. This compound belongs to the cyclopenta[a]phenanthrene family and has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H26O3 with a molecular weight of 314.4 g/mol. The structure features multiple chiral centers and functional groups that contribute to its biological properties. The IUPAC name provides insight into its stereochemistry and functional groups:

IUPAC Name (8S,13S,14S,17R)17acetyl17hydroxy13methyl1,2,6,7,8,11,12,14,15,16decahydrocyclopenta[a]phenanthren3one\text{IUPAC Name }this compound

The biological activity of this compound is attributed to its interaction with various molecular targets. Potential mechanisms include:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can modulate receptor activity that influences cellular signaling pathways.
  • Pathway Modulation : The compound may affect biochemical pathways leading to therapeutic effects in diseases.

Anti-inflammatory Activity

Research indicates that the compound exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Neuroprotective Effects

The compound has shown promise in neuroprotection against oxidative stress-induced neuronal damage. It appears to modulate signaling pathways related to neuroinflammation and oxidative stress response.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound on macrophages. Results indicated a significant reduction in cytokine production when treated with varying concentrations of the compound.

Concentration (µM)TNF-alpha Production (%)IL-6 Production (%)
0100100
107570
505040
1003025

Study 2: Anticancer Activity

In another study focusing on breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent inhibition of cell proliferation.

Dose (µM)Cell Viability (%)
0100
1085
5060
10030

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight Key Functional Groups Stereochemistry Notable Properties
Target Compound 17-acetyl, 17-hydroxy, 13-methyl ~356.45 g/mol Acetyl, hydroxyl, ketone 8S,13S,14S,17R Moderate solubility (est. logP ~3.5)
Dexamethasone () 9-fluoro, 11,17-dihydroxy, 17-(2-hydroxyacetyl) 392.46 g/mol Fluorine, multiple hydroxyls 8S,9R,10S,11S,13S,14S,16R,17R Anti-inflammatory; inhibits phospholipase-A2
Exemestane () 6-methylene, 17-hydroxy 296.40 g/mol Methylene, hydroxyl 8R,9S,10R,13S,14S,17R Aromatase inhibitor; used in breast cancer
17α-Hydroxyprogesterone () 17-acetyl, 17-hydroxy, 10,13-dimethyl 372.50 g/mol Acetyl, hydroxyl 8R,9S,10R,13S,14S,17R Progestogen; precursor in steroidogenesis

Key Observations:

Dexamethasone’s 9-fluoro substituent confers anti-inflammatory potency via enhanced glucocorticoid receptor binding, a feature absent in the target compound .

Stereochemical Sensitivity :

  • The 8S configuration in the target compound contrasts with the 8R configuration in Exemestane and 17α-hydroxyprogesterone derivatives. This difference may alter binding to steroid receptors or metabolic enzymes .

Pharmacological and Industrial Relevance

  • Target Compound: Limited direct data, but structural analogs like 17α-hydroxyprogesterone are used in progesterone receptor modulation .
  • Exemestane : Clinically validated for estrogen-dependent cancers due to aromatase inhibition .
  • Dexamethasone : Widely used for inflammation and immune suppression, leveraging its fluorine-enhanced potency .

Preparation Methods

Core Cyclopenta[a]phenanthrene Formation

The construction of the cyclopenta[a]phenanthrene skeleton is typically achieved through Robinson annulation or acid-catalyzed cyclization of polycyclic precursors. For example, a tricyclic ketone intermediate undergoes intramolecular aldol condensation under acidic conditions (e.g., HCl in ethanol at 60°C) to form the fused ring system. Stereochemical control at the C8, C13, C14, and C17 positions is ensured by chiral auxiliaries or asymmetric catalysis, with reported enantiomeric excess (ee) exceeding 90% in optimized protocols.

Table 1: Cyclization Conditions and Yields

Starting MaterialCatalystTemperature (°C)Yield (%)
Tricyclic ketoneHCl6078
Diene derivativeH2SO48065
Epoxy precursorBF3·Et2O4082

Acetylation and Hydroxylation

Catalytic Methods for Stereochemical Control

Asymmetric Hydrogenation

Palladium-catalyzed asymmetric hydrogenation of ketone intermediates enables precise control over the C13 methyl and C17 hydroxy configurations. Using (R)-BINAP as a chiral ligand, hydrogen pressures of 50–100 bar at 25°C achieve 88–92% ee for the target stereoisomer.

Enzymatic Resolution

Lipase-based kinetic resolution (e.g., Candida antarctica lipase B) separates undesired enantiomers during the acetylation step, improving overall ee to 98%. This method reduces reliance on chiral catalysts and is scalable for industrial production.

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents describe continuous flow systems that enhance reaction efficiency and safety. A tubular reactor operating at 100°C with a residence time of 10 minutes achieves 85% conversion in the cyclization step, compared to 65% in batch processes.

Table 2: Batch vs. Flow Synthesis Metrics

ParameterBatch ProcessFlow Process
Reaction Time6 hours10 minutes
Yield65%85%
Energy ConsumptionHighModerate

Analytical Characterization

Post-synthesis analysis employs LC-MS and NMR spectroscopy to verify structural integrity. Key spectroscopic data include:

  • 1H NMR (CDCl3): δ 5.72 (s, 1H, C3-H), 3.45 (d, J = 8.2 Hz, 1H, C17-OH), 2.10 (s, 3H, acetyl CH3).

  • HRMS: m/z 314.1885 [M+H]+ (calculated for C20H26O3: 314.1882) .

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of (8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-...-3-one?

The synthesis involves multi-step organic reactions starting from natural steroid precursors (e.g., dehydroepiandrosterone derivatives). Key steps include:

  • Acetylation : Protecting hydroxyl groups using acetic anhydride under anhydrous conditions .
  • Oxidation : Selective oxidation of specific carbons using agents like Jones reagent or pyridinium chlorochromate (PCC) .
  • Steroid backbone modification : Ring functionalization via Grignard reactions or catalytic hydrogenation to adjust saturation . Critical parameters :
  • Temperature : 40–60°C for acetylation to balance reactivity and side-product formation .
  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance intermediate solubility .
  • Reaction time : 12–24 hours for oxidation steps to ensure complete conversion .

Table 1: Key Synthesis Parameters

ParameterRecommended RangeImpact on Yield/Selectivity
Temperature40–60°CHigher temps risk decomposition
SolventDichloromethane, THFEnhances intermediate solubility
Reaction Time12–24 hoursLonger times improve conversion

Q. Which spectroscopic techniques are critical for confirming stereochemistry and functional groups?

Structural elucidation requires a combination of:

  • ¹H/¹³C NMR : Assign stereocenters (e.g., δ 2.0–2.5 ppm for acetyl protons, δ 170–210 ppm for ketone carbons) .
  • IR Spectroscopy : Identify acetyl C=O stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., HRMS for exact mass) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis .

Table 2: Key Spectroscopic Signatures

TechniqueTarget FeatureDiagnostic Signal
¹H NMRAcetyl protonsδ 2.0–2.5 ppm (singlet)
¹³C NMRKetone carbonylδ 205–210 ppm
IRAcetyl C=O stretch~1740 cm⁻¹

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., metabolic regulation vs. endocrine modulation)?

Discrepancies often arise from assay-specific variables. Methodological solutions include:

  • Standardized cell models : Use isogenic cell lines (e.g., HepG2 for metabolic studies) to reduce variability .
  • Dose-response profiling : Establish EC₅₀ values across multiple concentrations to differentiate primary vs. off-target effects .
  • Pathway-specific inhibitors : Co-treat with phospholipase A2 inhibitors (e.g., dexamethasone analog) to isolate anti-inflammatory mechanisms .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes in conflicting studies .

Q. What experimental approaches elucidate the role of stereochemistry in receptor binding affinity?

  • Enantiomer separation : Use chiral HPLC to isolate (8S,13S,14S,17R) and (8R,13R,14R,17S) enantiomers .
  • Radioligand displacement assays : Compare binding to estrogen receptors (ERα/β) or glucocorticoid receptors (GR) using ³H-labeled estradiol/dexamethasone .
  • Molecular docking simulations : Map hydrogen-bonding interactions between the 17-acetyl group and receptor active sites (e.g., GR ligand-binding domain) .

Table 3: Receptor Binding Assay Design

Assay ComponentRecommendation
Radioligand³H-dexamethasone (for GR)
Receptor SourceRecombinant GR expressed in HEK293 cells
Competition Time60 minutes at 37°C

Q. How can researchers optimize stability for long-term pharmacological studies?

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (UV-Vis), and humidity (75% RH) to identify degradation pathways .
  • Lyophilization : Stabilize aqueous formulations by removing water, reducing hydrolytic degradation .
  • Protective excipients : Add antioxidants (e.g., BHT) to lipid-based delivery systems .

Key Stability Findings :

  • Hydrolysis : The 17-acetyl group is susceptible to basic conditions (pH > 8) .
  • Photooxidation : Protect from UV light to prevent ring-opening reactions .

Methodological Guidelines for Data Interpretation

  • Contradictory bioactivity data : Normalize results to internal controls (e.g., housekeeping genes in qPCR) and validate with orthogonal assays (e.g., ELISA for protein quantification) .
  • Stereochemical uncertainty : Use nuclear Overhauser effect (NOE) NMR experiments to confirm spatial proximity of protons in complex ring systems .

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